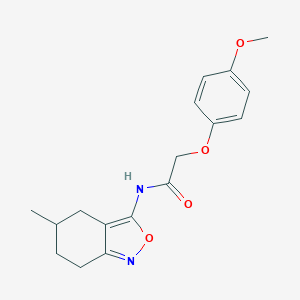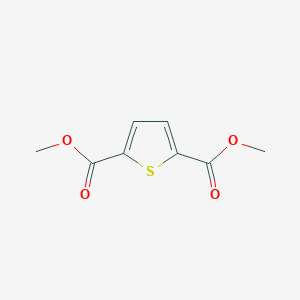![molecular formula C18H13N3O3S B362691 12-(2-methylphenyl)-15-thia-2,9,12-triazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),10(14)-triene-8,11,13-trione CAS No. 371117-04-3](/img/structure/B362691.png)
12-(2-methylphenyl)-15-thia-2,9,12-triazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),10(14)-triene-8,11,13-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-trione is a complex heterocyclic compound It features a unique structure that combines multiple fused rings, including a cyclopentane, pyrrole, thiazole, and pyrimidine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-trione typically involves multi-step reactions. One common approach starts with the preparation of the cyclopentane ring, followed by the introduction of the pyrrole and thiazole rings through cyclization reactions. The final step involves the formation of the pyrimidine ring, often through a condensation reaction with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit promising activity against various biological targets, making it a candidate for drug development.
Medicine
In medicine, 2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-trione and its derivatives are explored for their therapeutic potential. They have shown activity against cancer cells, bacteria, and viruses, highlighting their potential as lead compounds for new drugs.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance, such as increased durability and resistance to environmental factors.
Mécanisme D'action
The mechanism of action of 2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-trione involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-trione
- 2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-dione
- 2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-tetraone
Uniqueness
The uniqueness of 2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-trione lies in its specific arrangement of fused rings and functional groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity set it apart from similar compounds.
Propriétés
Numéro CAS |
371117-04-3 |
|---|---|
Formule moléculaire |
C18H13N3O3S |
Poids moléculaire |
351.4g/mol |
Nom IUPAC |
12-(2-methylphenyl)-15-thia-2,9,12-triazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),10(14)-triene-8,11,13-trione |
InChI |
InChI=1S/C18H13N3O3S/c1-9-5-2-3-8-12(9)20-16(23)13-14(17(20)24)25-18-19-11-7-4-6-10(11)15(22)21(13)18/h2-3,5,8H,4,6-7H2,1H3 |
Clé InChI |
GYSBZJAKQUEIOW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C2=O)SC4=NC5=C(CCC5)C(=O)N34 |
SMILES canonique |
CC1=CC=CC=C1N2C(=O)C3=C(C2=O)SC4=NC5=C(CCC5)C(=O)N34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one](/img/structure/B362610.png)
![4-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B362611.png)
![Methyl 4-[3-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-5-isoxazolyl]phenyl ether](/img/structure/B362630.png)
![4-methoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B362634.png)

![4-{Methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B362649.png)
![4-({4-Methoxy-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)morpholine](/img/structure/B362653.png)
![N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide](/img/structure/B362654.png)


![2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B362674.png)

![5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B362680.png)
![3-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid](/img/structure/B362682.png)
